molecular formula C9H7NO2 B14860416 5-Methyl-1,3-benzoxazole-2-carbaldehyde CAS No. 944898-91-3

5-Methyl-1,3-benzoxazole-2-carbaldehyde

Cat. No.: B14860416
CAS No.: 944898-91-3
M. Wt: 161.16 g/mol
InChI Key: MIUXIBFASDUYMD-UHFFFAOYSA-N
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Description

5-Methyl-1,3-benzoxazole-2-carbaldehyde is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,3-benzoxazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with acetic anhydride to form 2-acetylaminophenol, which is then cyclized with formic acid to yield the desired benzoxazole derivative .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,3-benzoxazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

    Oxidation: 5-Methyl-1,3-benzoxazole-2-carboxylic acid.

    Reduction: 5-Methyl-1,3-benzoxazole-2-methanol.

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

5-Methyl-1,3-benzoxazole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-1,3-benzoxazole-2-carbaldehyde varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, its antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1,3-benzoxazole-5-carbaldehyde
  • 5-Chloro-1,3-benzoxazole-2-carbaldehyde
  • 2-Methylbenzoxazole

Uniqueness

5-Methyl-1,3-benzoxazole-2-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other benzoxazole derivatives, it may exhibit different pharmacological properties or chemical behavior, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

5-methyl-1,3-benzoxazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-6-2-3-8-7(4-6)10-9(5-11)12-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUXIBFASDUYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601289184
Record name 5-Methyl-2-benzoxazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944898-91-3
Record name 5-Methyl-2-benzoxazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944898-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-benzoxazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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